molecular formula C55H78F3N13O14 B12050592 Hemopressin(rat) (TFA)

Hemopressin(rat) (TFA)

Numéro de catalogue: B12050592
Poids moléculaire: 1202.3 g/mol
Clé InChI: FXBODCREWDDYNR-DFZCIRLNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hemopressin (rat) (TFA) is a nonapeptide derived from the α1-chain of hemoglobin. It was first isolated from rat brain homogenates. This compound acts as an orally active, selective, and inverse agonist of the CB1 cannabinoid receptors. Hemopressin (rat) (TFA) demonstrates antinociceptive effects in models of inflammatory pain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hemopressin (rat) (TFA) is synthesized using classical solution phase fragment condensation. This method involves the assembly of peptide fragments in solution, which are then purified and elaborated to the desired target peptide. The protecting groups used in this synthesis are orthogonal, allowing for efficient peptide assembly .

Industrial Production Methods: Industrial production of Hemopressin (rat) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the rapid and efficient production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .

Analyse Des Réactions Chimiques

Types of Reactions: Hemopressin (rat) (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .

Applications De Recherche Scientifique

Hemopressin (rat) (TFA) has a wide range of scientific research applications, including:

Mécanisme D'action

Hemopressin (rat) (TFA) exerts its effects by acting as an inverse agonist at the CB1 cannabinoid receptors. This means that it binds to the receptor and induces a response opposite to that of an agonist. The compound inhibits agonist-induced receptor internalization and modulates the activity of appetite pathways in the brain. It also interacts with both peripheral and central pain pathways, providing antinociceptive effects .

Comparaison Avec Des Composés Similaires

Uniqueness: Hemopressin (rat) (TFA) is unique due to its specific sequence derived from the α1-chain of rat hemoglobin and its selective inverse agonist activity at the CB1 cannabinoid receptors. This makes it a valuable tool for studying cannabinoid receptor modulation and its potential therapeutic applications .

Activité Biologique

Hemopressin, a peptide derived from the alpha chain of hemoglobin, has garnered significant attention in the field of cannabinoid research due to its unique biological activities. This article delves into the various aspects of hemopressin's biological activity, focusing on its interactions with cannabinoid receptors, particularly CB1, and its physiological effects.

Overview of Hemopressin

Hemopressin is characterized by the amino acid sequence PVNFKFLSH and functions primarily as an inverse agonist at cannabinoid receptors. It is synthesized from the proteolytic cleavage of hemoglobin and has been identified in various tissues, including the brain, liver, and kidneys .

Cannabinoid Receptor Interaction:
Hemopressin binds selectively to the CB1 receptor, exhibiting inverse agonistic properties. This interaction leads to a series of physiological effects, including modulation of appetite and pain perception. Research has shown that hemopressin can inhibit agonist-induced receptor internalization in cell models, suggesting its role as a functional antagonist at CB1 receptors .

Antinociceptive Effects:
Studies have demonstrated that hemopressin exhibits significant antinociceptive effects in rat models of neuropathic pain. The peptide inhibits calcium mobilization in primary afferent neurons, indicating its potential to modulate pain signaling pathways directly .

Physiological Effects

Appetite Regulation:
Hemopressin has been shown to reduce food intake in both normal and obese mice when administered centrally or systemically. This effect is absent in CB1 receptor knockout mice, underscoring the peptide's dependence on cannabinoid receptor signaling for its anorectic effects .

Table 1: Summary of Hemopressin's Physiological Effects

EffectObserved OutcomeReference
Appetite SuppressionDecreased food intake in rats and mice
AntinociceptionReduced pain response in neuropathic models
Receptor InteractionInverse agonism at CB1 receptors

Case Studies

  • Appetite Modulation Study:
    A study involving intracerebroventricular injections of hemopressin in male rats showed a dose-dependent decrease in night-time food intake. The doses tested were 1, 5, and 10 nmol, with significant reductions observed at higher doses .
  • Pain Response Evaluation:
    In a neuropathic pain model using chronic constriction injury (CCI) in rats, hemopressin significantly inhibited KCl-induced calcium flux in dorsal root ganglion (DRG) neurons. This suggests that hemopressin may directly affect sensory neuron signaling pathways .

Research Findings

Recent studies have expanded our understanding of hemopressin's biological activity:

  • Inverse Agonism: Hemopressin acts as an inverse agonist at CB1 receptors, which is crucial for its appetite-suppressing effects. This mechanism contrasts with traditional cannabinoid agonists that promote feeding behavior .
  • Physiological Presence: Hemopressin and its fragments are found throughout various tissues, indicating a broader physiological role beyond appetite regulation and pain modulation .
  • Peptide Fragmentation: Hemopressin may be cleaved into smaller active fragments such as PVNFKFL and PVNFKF, which could exhibit distinct pharmacological profiles compared to the intact peptide .

Propriétés

Formule moléculaire

C55H78F3N13O14

Poids moléculaire

1202.3 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C53H77N13O12.C2HF3O2/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35;3-2(4,5)1(6)7/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,44-;/m0./s1

Clé InChI

FXBODCREWDDYNR-DFZCIRLNSA-N

SMILES isomérique

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4.C(=O)(C(F)(F)F)O

SMILES canonique

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4.C(=O)(C(F)(F)F)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.